1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide
Overview
Description
The compound is a benzazepine derivative. Benzazepines are seven-membered diazaheterocycles with two nitrogen atoms. They are known to have a wide range of biological activities .
Molecular Structure Analysis
The compound has a benzazepine core, which is a bicyclic structure consisting of a benzene ring fused to an azepine ring. The azepine ring is a seven-membered ring containing one nitrogen atom .Chemical Reactions Analysis
Benzazepines, in general, can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific substituents on the benzazepine core. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group .Scientific Research Applications
Bridged-ring Nitrogen Compounds and Synthesis
- Research by Gentles et al. (1991) focuses on the synthesis of bridged 3-benzazepine derivatives, which are structurally similar to the compound , as conformationally restricted dopamine analogues. These derivatives are significant in the study of dopamine and its analogues, contributing to the understanding of neurochemical processes (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Dopaminergic Activity Studies
- Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as agonists for central and peripheral dopamine receptors. This study is significant for understanding the dopaminergic activity of such compounds (Pfeiffer et al., 1982).
Synthesis and Pharmacological Activity of Related Compounds
- Hussain and Kaushik (2015) investigated the synthesis and pharmacological activity of several pyrazole derivatives, including those with substituted phenyl diazenyl groups. This research provides insights into the pharmacological potential of similar compounds (Hussain & Kaushik, 2015).
Practical Synthesis of CCR5 Antagonists
- A study by Ikemoto et al. (2005) outlines the synthesis of an orally active CCR5 antagonist, which includes a tetrahydro-1H-1-benzazepine component. The synthesis methods described may be relevant for similar compounds (Ikemoto et al., 2005).
Synthesis of Phenolic 1-Hydroxy-1-Phenyl-Benzazepines
- Kihara et al. (2005) developed a method for synthesizing 7,8-dihydroxy-1-phenyl-tetrahydro-1H-3-benzazepine derivatives. Their research contributes to the field of organic synthesis, particularly in the context of phenolic benzazepines (Kihara et al., 2005).
Mechanism of Action
- The catalytic activity responsible for ac4C formation is attributed to N-acetyltransferase 10 (NAT10), which is the sole protein known to produce ac4C .
- The acetylation of RNA by NAT10 influences RNA stability and translation. For example, NAT10 acetylates rRNA, tRNA, and mRNA, affecting their functions .
- The exact depth of understanding regarding the “writer,” “reader,” and “eraser” aspects of ac4C function is still developing, but scientists have identified NAT10’s role in various diseases .
- The affected pathways include RNA splicing, maturation, transport, and translation. By modifying RNA, AC-4 impacts gene expression and cellular function .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Future Directions
Properties
IUPAC Name |
7,8-dihydroxy-N-[2-[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N4O2S/c27-26(28,29)20-5-9-22(10-6-20)32-31-21-7-3-17(4-8-21)11-12-30-25(36)33-13-1-2-18-14-23(34)24(35)15-19(18)16-33/h3-10,14-15,34-35H,1-2,11-13,16H2,(H,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPZFJSJZPCWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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